4-Chloro-6-isopropylpyrimidin-2-amine

Description

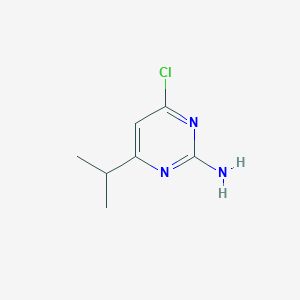

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMDFHRMVXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378600 | |

| Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73576-33-7 | |

| Record name | 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73576-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-isopropylpyrimidin-2-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-isopropylpyrimidin-2-amine (CAS No: 73576-33-7). This versatile pyrimidine derivative serves as a crucial intermediate in synthetic organic chemistry and is of significant interest to the pharmaceutical industry as a scaffold for developing novel therapeutic agents.

Core Chemical Properties

This compound is a functionalized pyrimidine ring featuring three key substituents that dictate its chemical behavior. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for nucleophilic substitution. The amine group at C2 and the isopropyl group at C6 influence the molecule's electronic properties, lipophilicity, and steric profile.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 73576-33-7 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | The isopropyl group increases lipophilicity, suggesting solubility in organic solvents.[1] | |

| Purity | Commercially available up to ≥99% | [1] |

Spectral Data Analysis

While specific spectral data for this compound is not widely published, analysis of structurally similar compounds provides insight into the expected spectral characteristics.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would feature signals corresponding to the amine protons, the isopropyl group's methine and methyl protons, and the lone aromatic proton on the pyrimidine ring. The ¹³C NMR would show distinct peaks for the three unique carbons of the isopropyl group and the four chemically different carbons of the pyrimidine ring.

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the isopropyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1650 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

1.2.3 Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. General synthetic routes often rely on the cyclization of precursors to form the pyrimidine core, followed by chlorination and amination steps.[1] The precise order of these steps can be varied to optimize yield and purity.[1]

References

In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropylpyrimidin-2-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, synthesis and reactivity, potential applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is a substituted pyrimidine characterized by an amine group at the 2-position, a chloro group at the 4-position, and an isopropyl group at the 6-position.[1] This arrangement of functional groups, particularly the reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecules.[1] The isopropyl group contributes to the molecule's lipophilicity and steric profile, which can influence its solubility and interactions within biological systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73576-33-7 | N/A |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Physical Form | White to off-white solid | Commercial Suppliers |

| Melting Point | 97-101 °C | Commercial Suppliers |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Purity | ≥98% | Commercial Suppliers |

| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidin-2-amine | N/A |

Table 2: Spectroscopic Data of Structurally Related Compounds

No specific spectroscopic data for this compound was found in the public domain. The following data for a closely related compound, 2-Amino-4-chloro-6-methylpyrimidine, is provided for reference.

| Spectroscopy | Data for 2-Amino-4-chloro-6-methylpyrimidine | Source |

| IR Spectrum | Available in NIST WebBook | [2] |

| Mass Spectrum (EI) | Available in NIST WebBook | [2] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general synthetic routes for substituted chloropyrimidines, a plausible pathway involves the chlorination of a corresponding hydroxypyrimidine precursor. Patents describing the synthesis of similar chloropyrimidines often utilize phosphoryl chloride (POCl₃) for this transformation.

Caption: Plausible synthetic route to this compound.

Representative Experimental Protocol: Chlorination of a Hydroxypyrimidine Precursor

This protocol is a general representation based on methods for synthesizing similar chloropyrimidines and should be optimized for the specific substrate.

-

To a stirred solution of 2-amino-6-isopropylpyrimidin-4-ol (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), slowly add phosphoryl chloride (POCl₃, 3-5 equivalents).

-

If required, a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine, 1-1.2 equivalents) can be added to the reaction mixture.

-

Heat the mixture to reflux (typically 90-110 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is reached.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.

Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group for substitution by a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity is fundamental to its utility as a building block in the synthesis of diverse pyrimidine derivatives.

Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.

Representative Experimental Protocol: Microwave-Assisted Amination

This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be used as a starting point for the amination of the title compound.[3]

-

In a microwave reaction vial, combine this compound (1 equivalent) and the desired amine nucleophile (1-1.2 equivalents).

-

Add a suitable solvent, such as anhydrous propanol, and a base like triethylamine (1.5-2 equivalents).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 4-substituted pyrimidine derivative.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound itself, the 2-aminopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors. Numerous approved drugs and clinical candidates for the treatment of cancers and other diseases feature this core structure. Derivatives of 2-amino-4-chloro-pyrimidines have shown potent activity as anticancer agents.[3]

The title compound serves as a crucial starting material for the synthesis of these biologically active molecules. For instance, the 2-aminopyrimidine moiety is a key structural feature of Dasatinib, a potent pan-Src kinase inhibitor.[4][5] Furthermore, various substituted pyrimidines have been developed as dual inhibitors of kinases like ALK and EGFR, which are implicated in non-small cell lung cancer.[6]

Caption: Hypothetical kinase inhibition by a derivative of the core compound.

The workflow for utilizing this compound in a drug discovery program would typically involve its derivatization through nucleophilic substitution at the C4 position, followed by screening of the resulting library of compounds against a panel of protein kinases or in cell-based assays to identify potent and selective inhibitors.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-6-isopropylpyrimidin-2-amine molecular weight

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Molecular Properties

This compound is a versatile pyrimidine derivative valued as a building block in organic synthesis.[1] Its structure is characterized by a pyrimidine ring functionalized with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility in constructing more complex molecules.[1]

The chlorine atom at position 4 serves as a primary reactive site, making it susceptible to nucleophilic substitution reactions with various nucleophiles like amines, alcohols, and thiols.[1] The isopropyl group influences the compound's lipophilicity and steric profile, which can affect its solubility and interactions within biological systems.[1] Additionally, the amino group at position 2 can participate in hydrogen bonding or be a target for further derivatization.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10ClN3 | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| CAS Number | 73576-33-7 | [1] |

| Appearance | Varies by purity | N/A |

| Purity | ≥99% (as supplied by some vendors) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves carefully controlled chemical reactions.[1] General manufacturing routes often include the cyclization of precursors followed by chlorination and amination steps.[1] The precise control of reaction conditions and reagents is crucial for achieving the high purity required for pharmaceutical applications.[1]

Experimental Protocol 1: General Chlorination of a Pyrimidine Core

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-2-isopropyl-6-methyl-pyrimidine, and illustrates a common method for introducing a chlorine atom onto the pyrimidine ring.

Objective: To replace a hydroxyl group with a chlorine atom on a pyrimidine ring using phosphorus oxychloride.

Materials:

-

4-hydroxy-2-isopropyl-6-methyl-pyrimidine (or a similar hydroxy-pyrimidine precursor)

-

Phosphorus oxychloride (POCl3)

-

Chloroform (or another suitable solvent)

-

Water

-

n-hexane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of the starting hydroxy-pyrimidine (0.036 mol) and phosphorus oxychloride (0.108 mol) in chloroform (40 ml) is heated at reflux for 2 hours.[2]

-

After the reaction is complete, the solution is concentrated under reduced pressure to remove the solvent.[2]

-

The resulting residue is carefully poured into water.[2]

-

The aqueous phase is extracted twice with 100 ml portions of n-hexane.[2]

-

The combined organic phases are dried over anhydrous sodium sulfate and then evaporated to yield the chlorinated pyrimidine product.[2]

Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a general method for the nucleophilic substitution of the chlorine atom on a 2-amino-4-chloropyrimidine core with various amines, a key step in creating diverse molecular libraries.

Objective: To synthesize derivatives of 2-amino-4-chloropyrimidine via microwave-assisted amination.

Materials:

-

2-amino-4-chloro-pyrimidine (or its 6-isopropyl derivative) (2 mmol)

-

Substituted amine (2 mmol)

-

Anhydrous propanol (1 mL)

-

Triethylamine (200 µL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Place 2-amino-4-chloro-pyrimidine (2 mmol) into a microwave reaction vial.[3]

-

Add anhydrous propanol (1 mL) and stir the mixture at room temperature.[3]

-

Add the desired substituted amine (2 mmol) to the reaction vial, followed by triethylamine (200 µL).[3]

-

The reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.[3] Progress is monitored by Thin Layer Chromatography (TLC).[3]

-

After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.[3]

-

The final product is extracted using ethyl acetate.[3]

Applications in Drug Development

Pyrimidine derivatives are biologically significant compounds, as they are core components of nucleic acids.[4] Due to their versatile reactivity, substituted aminopyrimidines are valuable intermediates in the development of novel therapeutic agents. For instance, related aminopyrimidine compounds have been investigated for their potential as antifolate drugs.[4] Derivatives synthesized from 2-amino-4-chloro-pyrimidine have shown potential as anticancer agents.[3] The ability to readily modify the 4-position of this compound makes it an important building block for creating libraries of compounds for screening in drug discovery programs.

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of this compound and its subsequent derivatization.

Caption: Generalized synthesis and derivatization workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a comprehensive, step-by-step synthesis protocol for 4-Chloro-6-isopropylpyrimidin-2-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol . Its structure features a central pyrimidine ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position. The presence of the reactive chlorine atom makes it a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73576-33-7 | |

| Molecular Formula | C₇H₁₀ClN₃ | |

| Molecular Weight | 171.63 g/mol | |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 135-138 °C | - |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | - |

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The retrosynthetic analysis involves disconnecting the chloro group to its corresponding hydroxyl precursor, which in turn can be formed from the cyclization of a β-ketoester and guanidine.

A plausible forward synthesis involves:

-

Step 1: Condensation - The formation of the pyrimidine ring by the condensation of a suitable 1,3-dicarbonyl compound, such as ethyl 4-methyl-3-oxopentanoate, with guanidine to yield 2-amino-6-isopropylpyrimidin-4-ol.

-

Step 2: Chlorination - The conversion of the hydroxyl group of the pyrimidinol intermediate to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Reaction Scheme: (Chemical structure of Ethyl 4-methyl-3-oxopentanoate) + (Chemical structure of Guanidine) --(NaOEt, EtOH, Reflux)--> (Chemical structure of 2-Amino-6-isopropylpyrimidin-4-ol)

Materials and Reagents:

-

Ethyl 4-methyl-3-oxopentanoate

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 30 minutes at room temperature.

-

Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 2-amino-6-isopropylpyrimidin-4-ol.

Table 2: Typical Reaction Parameters for Step 1

| Parameter | Value |

| Reaction Time | 6-8 hours |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |

| Expected Yield | 75-85% |

| Purity (by NMR) | >95% |

Step 2: Synthesis of this compound

Reaction Scheme: (Chemical structure of 2-Amino-6-isopropylpyrimidin-4-ol) --(POCl₃, Reflux)--> (Chemical structure of this compound)

Materials and Reagents:

-

2-Amino-6-isopropylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

In a fume hood, place 2-amino-6-isopropylpyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Carefully add phosphorus oxychloride (5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

The precipitated product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Table 3: Typical Reaction Parameters for Step 2

| Parameter | Value |

| Reaction Time | 3-5 hours |

| Reaction Temperature | Reflux (105-110 °C) |

| Expected Yield | 80-90% |

| Purity (by HPLC) | >98% |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 4: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5 (s, 1H, pyrimidine-H), ~5.0 (br s, 2H, NH₂), ~3.0 (septet, 1H, CH), ~1.3 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~170 (C-Cl), ~163 (C-NH₂), ~160 (C-isopropyl), ~105 (pyrimidine-CH), ~35 (CH), ~22 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 172.06 [M+H]⁺ |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

The quenching of the chlorination reaction is highly exothermic and releases toxic HCl gas. Perform this step slowly and with adequate cooling.

This guide provides a robust and reproducible method for the synthesis of this compound. The provided protocols and data are intended to assist researchers in the efficient production of this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-isopropylpyrimidin-2-amine

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-isopropylpyrimidin-2-amine, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support laboratory and research activities.

Chemical Identity and Structure

IUPAC Name: 4-chloro-6-(propan-2-yl)pyrimidin-2-amine CAS Number: 73576-33-7 Molecular Formula: C₇H₁₀ClN₃ Molecular Weight: 171.63 g/mol Chemical Structure:

Figure 1: Chemical structure of this compound

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | 98-100 °C | [1][2] |

| Boiling Point | Not experimentally determined. Estimated to be high due to the melting point. | |

| Density | ~1.224 g/cm³ | [2] |

| Solubility | The isopropyl group suggests increased lipophilicity, indicating solubility in organic solvents. The amino and pyrimidine groups may allow for limited aqueous solubility.[3] | |

| pKa | Not experimentally determined. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Isopropyl Group (CH): A septet is expected due to coupling with the six methyl protons. The chemical shift would likely be in the range of 3.0-3.5 ppm.

-

Isopropyl Group (CH₃): A doublet is expected due to coupling with the single methine proton. The chemical shift would likely be in the range of 1.2-1.4 ppm.

-

Pyrimidine Ring (CH): A singlet is expected for the proton on the pyrimidine ring, likely in the aromatic region around 6.0-7.0 ppm.

-

Amine Group (NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 4.5-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Pyrimidine Ring (C-Cl): Expected in the range of 155-165 ppm.

-

Pyrimidine Ring (C-N): Expected in the range of 150-160 ppm.

-

Pyrimidine Ring (C-isopropyl): Expected in the range of 165-175 ppm.

-

Pyrimidine Ring (CH): Expected in the range of 100-110 ppm.

-

Isopropyl Group (CH): Expected in the range of 30-40 ppm.

-

Isopropyl Group (CH₃): Expected in the range of 20-25 ppm.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 171 and an [M+2]⁺ peak at m/z 173 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for amines include alpha-cleavage. For this molecule, the loss of a methyl group from the isopropyl moiety would result in a fragment at m/z 156.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A pair of peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the isopropyl group and potentially above 3000 cm⁻¹ for the sp² hybridized carbon of the pyrimidine ring.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the range of 1400-1600 cm⁻¹.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent.

-

Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary measurement.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the preliminary melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Carefully record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This is the melting point range.

Determination of Solubility

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.

-

To each test tube, add a specific volume of a solvent (e.g., 1 mL), starting with water.

-

Vortex the mixture vigorously for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble in that solvent at that concentration.

-

If the solid has not dissolved, the mixture can be gently heated to determine if solubility increases with temperature. Note any changes upon cooling.

-

If the compound is insoluble, the test can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

-

Repeat the process for each of the selected solvents.

-

Record the results as soluble, partially soluble, or insoluble for each solvent at the tested concentration.

Logical Workflows

The following diagrams, created using the DOT language, illustrate key logical workflows related to this compound.

Workflow for Physical Property Determination

Caption: Workflow for the Determination of Physical Properties

General Synthesis Pathway

Caption: General Synthesis Pathway

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data is limited, the provided information, including predicted spectroscopic characteristics and detailed experimental protocols, serves as a valuable resource for researchers. The logical workflows presented offer a clear guide for the characterization and synthesis of this important chemical intermediate. Further experimental investigation is encouraged to fully elucidate all physical and chemical properties of this compound.

References

Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical overview of the solubility of 4-Chloro-6-isopropylpyrimidin-2-amine. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is based on the solubility of structurally similar compounds and provides a generalized experimental framework for determining its solubility.

Introduction

This compound is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position, contribute to its reactivity and physicochemical properties.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various screening assays. The isopropyl group, in particular, influences the compound's lipophilicity, which can affect its solubility profile.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the accessible scientific literature. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following sections outline a standard protocol for such a determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.[2][4]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in the original solvent by back-calculating from the measured concentration of the diluted sample.

-

3.3. Data Reporting

Solubility is typically reported in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at a specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The structural characteristics of the molecule suggest that it is likely to exhibit solubility in a range of organic solvents, with higher solubility expected in polar aprotic solvents. The provided workflow and experimental details offer a solid foundation for researchers to generate the necessary data to advance their work with this important chemical intermediate. The experimental determination of its solubility profile will be a valuable contribution to the scientific community, aiding in the optimization of synthetic routes and the development of new chemical entities.

References

reactivity of the chlorine atom in 4-chloropyrimidines

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The reactivity of substituted pyrimidines is central to the synthesis of diverse compound libraries for drug discovery. Among these, 4-chloropyrimidines stand out as critical intermediates. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the C4-chlorine, focusing on the predominant reaction mechanisms, factors influencing reactivity, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to offer practical insights for laboratory synthesis and process development.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system. This deficiency is a direct consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which significantly reduces the electron density of the ring carbons. This inherent electrophilicity makes the pyrimidine ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its synthetic utility. The positions C2, C4, and C6 are particularly activated towards nucleophilic attack due to their proximity to the nitrogen atoms.

Key Reactions at the C4 Position

The chlorine atom on 4-chloropyrimidines is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for 4-chloropyrimidines.[2][3] The electron-deficient nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-chloropyrimidine.

Regioselectivity in Polychlorinated Pyrimidines: In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine with amines, substitution occurs preferentially at C4.[2][4] This is because the negative charge of the Meisenheimer complex formed upon C4 attack is effectively stabilized by both ring nitrogens.

Factors Influencing SNAr Reactivity:

-

Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) on the pyrimidine ring enhance its electrophilicity and increase the rate of SNAr.[5][6][7] Conversely, electron-donating groups deactivate the ring. For example, introducing an amino group deactivates the pyrimidine nucleus, often requiring harsher conditions for a second substitution.[7]

-

Nucleophile: The reactivity varies with the nucleophile's strength and nature. Aliphatic amines are generally more reactive than aromatic amines.[7]

-

Solvent and Temperature: Reactions are typically conducted in polar aprotic solvents like DMF, DMSO, or alcohols.[2][4] The use of water as a solvent under acidic conditions has been explored as a greener alternative.[8] Elevated temperatures or microwave irradiation are often employed to accelerate slow reactions.[4][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling provides a powerful methodology for forming carbon-carbon and carbon-heteroatom bonds, which are crucial in drug development.[10] 4-Chloropyrimidines are competent substrates for a variety of these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the 4-chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents.[10][11]

-

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling with amines. It is an alternative to classical SNAr, particularly for less reactive amines.

-

Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, introducing alkynyl functionalities.[10]

Regioselectivity: While SNAr reactions on 2,4-dichloropyrimidines typically favor the C4 position, Pd-catalyzed couplings have shown more complex regioselectivity. Conventionally, halides adjacent to a nitrogen atom (C2/C6) are more reactive in Pd-catalyzed reactions. However, recent studies have demonstrated that C4-selective and even C2-selective cross-couplings can be achieved through careful selection of palladium precatalysts, ligands, and reaction conditions.[12][13]

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a 4-chloropyrimidine.

Applications in Drug Discovery

The synthetic versatility of 4-chloropyrimidines makes them invaluable building blocks in the generation of compound libraries for high-throughput screening.[14][15]

Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" for protein kinases, which are critical targets in oncology.[1] The N1 and N3 atoms of the pyrimidine ring often form hydrogen bonds with the backbone of the kinase hinge region. The reactivity of the C4-chlorine is exploited to introduce a variety of substituents that can occupy adjacent pockets, thereby tuning the inhibitor's potency and selectivity.[4][16] For example, derivatives of 2,4-bisanilinopyrimidine have been developed as exceptionally potent Aurora kinase inhibitors.[4]

Covalent Inhibitors

In some cases, the chloropyrimidine moiety itself can act as a covalent "warhead." An initial hit from a high-throughput screen identified a 2,5-dichloropyrimidine that covalently modifies a non-catalytic cysteine residue (Cys440) in the C-terminal kinase domain of MSK1 via an SNAr reaction.[17] This discovery highlights a less common but powerful application of chloropyrimidines in designing targeted covalent inhibitors.[17]

Figure 3: Workflow illustrating the use of 4-chloropyrimidines in drug discovery.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the nucleophilic substitution and cross-coupling of various 4-chloropyrimidine derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidines

| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | 4-Methoxyaniline | Fusion (neat), TEA | 4 h | 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine | 84 | [18] |

| 2-Amino-4,6-dichloropyrimidine | 3,4-Dimethylaniline | Fusion (neat), TEA | 4.5 h | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84 | [18] |

| 2-Amino-4,6-dichloropyrimidine | 4-Chloroaniline | Fusion (neat), TEA | 14 h | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 78 | [18] |

| 2,4-Dichloropyrimidine | 4-Aminobenzoic acid | EtOH | MW, 150 °C, 20 min | 2-Chloro-4-(4-carboxyanilino)pyrimidine | 69 | [4] |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | H₂O, 0.1 eq HCl | 80 °C, 24 h | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 85 | [8] |

| 2-Amino-4-chloropyrimidine | N-Methylpiperazine | Propanol, TEA | MW, 120-140 °C, 15-30 min | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 54 |[9] |

Table 2: Suzuki-Miyaura Cross-Coupling of Chloro-Pyrimidines

| Starting Material | Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | 89 | [11] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | 91 | [11] |

| 4,6-Dichloropyrimidine-2,4-diamine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 16 h | 92 | [19] |

| 4,6-Dichloropyrimidine-2,4-diamine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 16 h | 81 |[19] |

Experimental Protocols

General Protocol for SNAr: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine[9]

-

Reagents & Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol, 1.0 eq). Add 1 mL of anhydrous propanol and stir at room temperature.

-

Addition of Nucleophile: Add N-methylpiperazine (2 mmol, 1.0 eq) to the reaction vial, followed by triethylamine (200 µL).

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.

-

Yield: 54%

-

Characterization: ¹H NMR (400 MHz, CDCl₃): δ 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz).[9]

-

General Protocol for Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-pyrimidine-2,4-diamine Derivatives[19]

-

Reagents & Setup: In a reaction vessel, combine 6-chloropyrimidine-2,4-diamine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 1.4 eq).

-

Catalyst & Solvent: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%). Add a 3:1 mixture of dioxane and water as the solvent.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the desired product.

Conclusion

The chlorine atom at the C4 position of the pyrimidine ring is a highly valuable and reactive functional group for synthetic chemists in the pharmaceutical industry. Its susceptibility to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse chemical functionalities. This versatility has cemented the 4-chloropyrimidine scaffold as a cornerstone in the construction of compound libraries, leading to the discovery of numerous potent therapeutic agents, especially kinase inhibitors. A thorough understanding of the factors governing its reactivity is essential for the rational design and efficient synthesis of next-generation pharmaceuticals.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made substituted pyrimidines a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3] This technical guide provides an in-depth overview of the biological activities of substituted pyrimidines, focusing on their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted pyrimidines have demonstrated significant potential in oncology, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5][6] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

One notable class of anticancer pyrimidines are those that function as kinase inhibitors. For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Similarly, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for developing inhibitors of various kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK), with ibrutinib being a clinically approved example.[8] Other pyrimidine-based compounds have been developed as inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and Aurora kinases, both of which are critical targets in cancer therapy.[9][10]

Beyond kinase inhibition, substituted pyrimidines have been explored for other anticancer mechanisms. For example, a series of new aminopyrimidine derivatives, structurally related to the previously reported compound RDS 3442, have shown significant antiproliferative activity against glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer.[4] Another study reported on novel pyrimidine derivatives that exhibit anticancer activity through a combination of pyrimidine-hydrazone, dihydronaphthalene, and alkylamine chain groups.[5]

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Activity (IC50/EC50) | Reference |

| 2,4,5,6-Tetrasubstituted Pyrimidines | CDK2 Inhibition | Various human tumor cells | Potent inhibitory activities | [7] |

| Aminopyrimidine Derivatives (e.g., 2a) | Antiproliferative | Glioblastoma, TNBC, Oral Squamous, Colon | EC50s: 4-8 μM | [4] |

| 2-Morpholino, 4-substituted, 6-(3-hydroxyphenyl) Pyrimidines | PI3Kα Inhibition | Various cancer cell lines | Nanomolar range IC50 values | [9] |

| Pyrimido[5,4-d]pyrimidines | EGFR Tyrosine Kinase Inhibition | A431 cells | Potent inhibition | [11] |

| Pyrimidine-hydrazone derivatives | Cytotoxicity | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Active inhibition | [5] |

| Pyrido[2,3-d]pyrimidinones (Compounds 52 & 55) | Antiproliferative | HepG-2 | IC50 = 0.3 μM | [12] |

| Pyrrolo[2,3-d]pyrimidines (Compound 19) | Antiproliferative | L1210 | IC50 = 0.7 μM | [13] |

| Thiazolo[4,5-b]pyrano[2,3-d] pyrimidines | Antiproliferative | Human breast cancer cell line | Significant in vivo activity | [6] |

| Pyrimidine Thioglycosides (e.g., 7c, 8a, 12a) | Anticancer | PC-3, HCT-116 | High activity | [14][15] |

| Pyrimidine Derivatives (as Pin1 inhibitors) | Pin1 Inhibition | Not specified | IC50 < 3 µM for compounds 2a, 2f, 2h, 2l | [16] |

Experimental Protocol: In Vitro Cellular Proliferation Assay (MTT Assay)

A common method to assess the anticancer activity of substituted pyrimidines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted pyrimidines) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many substituted pyrimidines exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrimidines.

Antiviral Activity

The pyrimidine core is integral to several antiviral drugs, and research continues to explore novel substituted pyrimidines for their efficacy against a range of viruses.[17][18][19]

For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral activity against a panel of viruses, including human coronaviruses (HCoV-229E and HCoV-OC43).[17] Compounds with amino-indane or tetrahydronaphthalene substitutions showed promising results against these coronaviruses.[17] Other studies have focused on pyrimidine glycosides, which have demonstrated moderate inhibition of hepatitis B virus (HBV) replication.[18][19] Additionally, novel chiral amino-pyrimidine derivatives have exhibited excellent antiviral activities against the tobacco mosaic virus (TMV).[18] Uracil nucleoside derivatives have also been synthesized and shown to have activity against Herpes Simplex Virus 1 (HSV-1), in some cases exceeding that of the standard drug acyclovir.[18]

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

| Compound Class | Target Virus | Activity (EC50) | Reference |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Intriguing antiviral activity | [17] |

| Pyrimidine Glycosides (76-78) | Hepatitis B Virus (HBV) | Moderate viral replication inhibition | [18][19] |

| Chiral Amino-pyrimidine Derivatives (79, 80) | Tobacco Mosaic Virus (TMV) | Excellent antiviral activities | [18] |

| Uracil Nucleoside Derivatives (83, 84) | Herpes Simplex Virus 1 (HSV-1) | Activity equal to or higher than acyclovir | [18] |

| Pyrrolo[2,3-d]pyrimidines (18-20, 26-28) | Human Cytomegalovirus, HSV-1 | Active | [13] |

Experimental Protocol: Virus-Induced Cytopathic Effect (CPE) Inhibition Assay

This assay is commonly used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (EC50).

Materials:

-

Host cell line permissive to the virus (e.g., Vero cells for HSV-1)

-

Virus stock of known titer

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the test compounds. Remove the culture medium and add the diluted compounds to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound but no virus).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

-

CPE Observation: Observe the plates daily under a microscope to monitor the development of CPE.

-

Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent to each well, incubate for a short period, and measure the luminescence.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the EC50 value. The CC50 (50% cytotoxic concentration) is determined from the compound toxicity control wells. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Workflow: Antiviral Compound Screening

The general workflow for identifying and characterizing antiviral substituted pyrimidines involves a multi-step process.

Caption: A typical workflow for the discovery of antiviral substituted pyrimidines.

Antimicrobial Activity

Substituted pyrimidines have a long history as antimicrobial agents, with many derivatives exhibiting potent antibacterial and antifungal properties.[1][3][20] The antimicrobial activity is often attributed to the interference with essential microbial metabolic pathways.[1] For example, 2,4-diaminopyrimidines are known to inhibit microbial growth by interfering with folic acid utilization.[1]

Recent studies have explored a variety of substitutions on the pyrimidine ring to enhance antimicrobial potency. For instance, chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[1] In one study, a meta-bromo substituted derivative of amino-pyrimidine demonstrated significant antibacterial activity.[1] Other research has focused on pyrimidine derivatives containing a phenothiazine moiety, which have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[20]

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

| Compound Class | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| Chalcone Substituted Pyrimidines | E. coli (Gram-negative) | Appreciable activity | [1] |

| m-Bromo Substituted Amino-pyrimidine | E. coli | High activity | [1] |

| 2-Hydroxy and 3-Chloro Thio-semicarbazide Substituted Pyrimidine | Various microbes | Good activity | [3] |

| Indolyl-pyrimidine derivatives (62-64) | S. aureus, B. cereus, E. coli | Potent activity | [18] |

| Tetrahydro Pyrimidine Derivatives (68, 69) | E. coli, P. aeruginosa, S. aureus | High in vitro activity | [18] |

| 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines | E. faecium, E. faecalis, E. coli, B. subtilis | Varied activity based on substitution | [20] |

| Pyramidinopyrazoles and Pyrimidinotriazoles | S. aureus, B. subtilis, C. albicans, A. niger | Significant activity | [21] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (antibiotic with known activity)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after further incubation.

Kinase Inhibitory Activity

As previously mentioned in the anticancer section, kinase inhibition is a major area of investigation for substituted pyrimidines. The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[8] This has led to the development of inhibitors for a wide range of kinases implicated in various diseases.

Examples include inhibitors of:

-

CDK2: Regulators of the cell cycle, important in cancer.[7]

-

PI3K: Involved in cell growth and survival signaling.[9]

-

EGFR Tyrosine Kinase: A key driver in many epithelial cancers.[11]

-

Aurora Kinases and Polo-like Kinases: Crucial for mitotic progression and targets in oncology.[10]

-

Understudied Kinases: Pyrimidine-based libraries are being used to develop tool compounds for less-characterized kinases, some of which are implicated in neurodegenerative diseases.[22]

Quantitative Data: Kinase Inhibitory Activity of Substituted Pyrimidines

| Compound Class | Target Kinase(s) | Activity (IC50) | Reference |

| 2,4,5,6-Tetrasubstituted Pyrimidines | CDK2 | Potent and selective inhibition | [7] |

| 2-Morpholino, 4-substituted, 6-(3-hydroxyphenyl) Pyrimidines | PI3Kα, PI3Kβ | Nanomolar IC50 values; 5p showed 112-fold selectivity for PI3Kβ/α | [9] |

| 4-(Phenylamino)pyrimido[5,4-d]pyrimidines | EGFR | Potent inhibitors | [11] |

| Pyrimidine derivatives (Alisertib, Barasertib) | Aurora Kinase A/B | IC50s in the low nanomolar range | [10] |

| Pyrazolo[3,4-d]pyrimidines | Various oncogenic kinases | Potent inhibition | [8] |

| Aminopyrimidines | TBK1, MARK family, etc. | Potent inhibition of various kinases | [22] |

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-kinase control and a vehicle control.

-

Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Logical Relationship: From Scaffold to Selective Inhibitor

The development of a selective kinase inhibitor from a pyrimidine scaffold involves a logical progression of design, synthesis, and testing.

Caption: Logical progression for developing a selective pyrimidine-based kinase inhibitor.

Conclusion

Substituted pyrimidines represent a remarkably versatile and fruitful area of research in medicinal chemistry. Their inherent biological relevance and synthetic tractability have led to the discovery and development of numerous compounds with potent anticancer, antiviral, antimicrobial, and kinase inhibitory activities. This technical guide has provided a consolidated overview of these activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key pathways and workflows. As our understanding of the molecular basis of diseases continues to grow, the pyrimidine scaffold will undoubtedly remain a central focus for the design and development of novel and effective therapeutic agents.

References

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. wjarr.com [wjarr.com]

- 19. researchgate.net [researchgate.net]

- 20. ej-chem.org [ej-chem.org]

- 21. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction